Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate
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Overview
Description
ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, an ethyl ester group, and a trifluoromethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, ethyl esters, and trifluoromethyl compounds. Common synthetic routes may involve:
Condensation Reactions: Combining pyrimidine derivatives with ethyl esters under acidic or basic conditions.
Amination: Introducing the amino group through nucleophilic substitution reactions.
Trifluoromethylation: Adding the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and benzoylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE lies in its specific structural features, such as the trifluoromethyl group and the combination of amino and benzoylamino groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H19F3N4O5 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-benzamido-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H19F3N4O5/c1-4-30-15(28)17(18(19,20)21,23-13(26)10-8-6-5-7-9-10)11-12(22)24(2)16(29)25(3)14(11)27/h5-9H,4,22H2,1-3H3,(H,23,26) |
InChI Key |
URSGGWURHMCABH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(C(=O)N(C1=O)C)C)N)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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